Technical Guide: 2-Amino-3-fluoro-N-methylbenzamide
Technical Guide: 2-Amino-3-fluoro-N-methylbenzamide
Core Identity & Synthetic Utility in Heterocyclic Drug Discovery
Executive Summary
2-Amino-3-fluoro-N-methylbenzamide (CAS: 1017789-26-2 ) is a specialized fluorinated building block used primarily in the synthesis of fused heterocyclic scaffolds, such as quinazolinones and indazoles . Its structural significance lies in the orthogonal positioning of the amino and methyl-amide groups, which facilitates cyclization reactions to form "drug-like" cores found in antimalarials (PfATP4 inhibitors) and DNA damage response modulators (PARP inhibitors). The C3-fluorine substituent is critical for modulating the electronic density of the aromatic ring, influencing both the metabolic stability and the binding affinity of the final pharmacophore.
Physicochemical Characterization
The introduction of the fluorine atom at the 3-position (ortho to the amino group) significantly alters the pKa of the aniline nitrogen compared to the non-fluorinated analog, reducing its nucleophilicity slightly but enhancing the lipophilicity of the overall scaffold.
| Property | Specification |
| CAS Number | 1017789-26-2 |
| IUPAC Name | 2-Amino-3-fluoro-N-methylbenzamide |
| Molecular Formula | C₈H₉FN₂O |
| Molecular Weight | 168.17 g/mol |
| Appearance | Yellow Solid |
| Solubility | Soluble in DMSO, DMF, Methanol; Low solubility in water |
| Acidity (pKa) | ~3.5 (Aniline conjugate acid, estimated due to F-withdrawal) |
| H-Bond Donors | 2 (Aniline -NH₂, Amide -NH-) |
| H-Bond Acceptors | 2 (Amide Carbonyl, Fluorine) |
High-Fidelity Synthesis Protocol
While traditional amide coupling often utilizes thionyl chloride (
Method A: Direct Amide Coupling (Recommended)
Rationale: This method avoids the formation of corrosive HCl gas and allows for precise stoichiometry, yielding a product with >95% purity often requiring no column chromatography.
Reagents:
-
Substrate: 2-Amino-3-fluorobenzoic acid (1.0 eq)
-
Amine Source: Methylamine hydrochloride (
) (10.0 eq) -
Coupling Agent: HATU (1.5 eq)
-
Base: N,N-Diisopropylethylamine (DIPEA) (13.0 eq)
-
Solvent: Anhydrous DMF
Step-by-Step Protocol:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-amino-3-fluorobenzoic acid in anhydrous DMF (concentration ~0.1 M).
-
Activation: Add DIPEA (13.0 eq) followed by HATU (1.5 eq). Stir at ambient temperature for 15 minutes. Note: The solution typically turns yellow/orange as the activated ester forms.
-
Amine Addition: Add methylamine hydrochloride (10.0 eq) in a single portion.
-
Reaction: Seal the flask and stir at ambient temperature for 2 hours. Monitor via LC-MS or TLC (50% EtOAc/Hexanes).
-
Workup: Dilute the reaction mixture with ethyl acetate and wash sequentially with saturated
(x2), water (x2), and brine (x1). -
Isolation: Dry the organic phase over anhydrous
, filter, and concentrate in vacuo. -
Yield: Expect ~97% yield of a yellow solid.
Self-Validating Checkpoint
-
LC-MS Confirmation: Target mass
. -
NMR Verification: The amide N-H proton should appear as a broad quartet (due to methyl coupling) around 8.0-8.5 ppm. The fluorine splitting pattern on the aromatic ring will be distinct (doublet of multiplets).
Visualization of Synthesis & Application
The following diagram illustrates the synthesis of the core benzamide and its subsequent cyclization into a pyrrolo[1,2-a]quinazoline scaffold, a key pharmacophore in antimalarial research.
Figure 1: Synthetic pathway from acid precursor to the target benzamide and its downstream application in generating fused heterocyclic scaffolds.
Pharmaceutical Applications
The 2-amino-N-methylbenzamide motif is a privileged structure in medicinal chemistry, often serving as a "pre-cyclized" form of quinazolinones.
Antimalarial PfATP4 Inhibitors
Researchers have utilized this specific fluorinated intermediate to synthesize dihydroquinazolinone-3-carboxamides .
-
Mechanism: The benzamide undergoes condensation with
-ketoglutaric acid to form a tricyclic scaffold. -
Role of Fluorine: The C3-fluorine atom (which becomes C8-fluoro in the quinazolinone numbering) is critical for optimizing metabolic stability and potency against the Plasmodium falciparum ATP4 ion pump.
PARP & Kinase Inhibition
Similar benzamide derivatives are foundational in the synthesis of PARP inhibitors (e.g., analogs of Veliparib or Olaparib). The amide nitrogen and the aniline nitrogen mimic the hydrogen-bonding pattern of the adenine ring in ATP, allowing these molecules to bind effectively in the kinase hinge region or the NAD+ binding pocket of PARP enzymes.
Safety & Handling (GHS Standards)
Signal Word: WARNING
| Hazard Class | H-Code | Statement |
| Acute Toxicity | H302 | Harmful if swallowed. |
| Skin Irritation | H315 | Causes skin irritation. |
| Eye Irritation | H319 | Causes serious eye irritation. |
| STOT-SE | H335 | May cause respiratory irritation. |
Handling Protocols:
-
PPE: Nitrile gloves and safety glasses are mandatory. The compound is a solid but can generate dust; use in a fume hood.
-
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation of the aniline group.
References
-
Optimization of 2,3-Dihydroquinazolinone-3-carboxamides as Antimalarials Targeting PfATP4 Source: Journal of Medicinal Chemistry (2023) Context: Detailed experimental protocol for the synthesis of 2-Amino-3-fluoro-N-methylbenzamide (Compound 105) using HATU/DMF.
-
Sigma-Aldrich Product Specification: 2-AMINO-3-FLUORO-N-METHYL-BENZAMIDE Source: Merck / Sigma-Aldrich Context: Physical property verification and CAS registry confirmation (1017789-26-2).
-
PubChem Compound Summary: 2-Amino-3-fluoro-N-methylbenzamide Source: National Center for Biotechnology Information (NCBI) Context: GHS safety data and structural identifiers.
